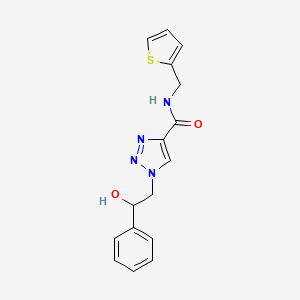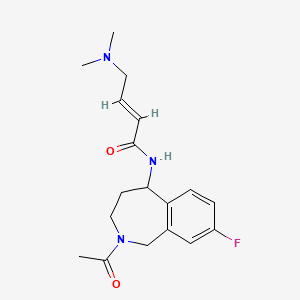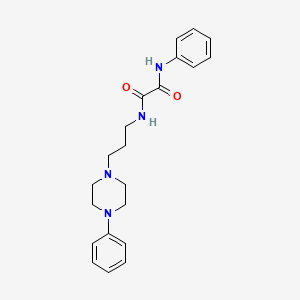![molecular formula C21H19ClFN3O3 B2502178 6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1251705-99-3](/img/structure/B2502178.png)
6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C21H19ClFN3O3 and its molecular weight is 415.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized in various studies. For instance, Sanjeevarayappa et al. (2015) described the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, including its characterization through techniques like LCMS, NMR, IR, CHN elemental analysis, and X-ray diffraction. This study provides insights into the compound’s structural properties and potential for further modification and application in various fields (Sanjeevarayappa et al., 2015).
Biological Evaluation
Research has also explored the biological activities of similar compounds. For example, the above-mentioned study by Sanjeevarayappa et al. (2015) evaluated the in vitro antibacterial and anthelmintic activities of the synthesized compound. Though the compound exhibited poor antibacterial activity, it showed moderate anthelmintic activity, suggesting potential uses in related areas (Sanjeevarayappa et al., 2015).
Molecular Architecture
Studies have detailed the molecular architecture of similar compounds. For instance, Castillo et al. (2009) investigated various 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, revealing insights into their molecular structure and intermolecular interactions. This research could inform the understanding of the compound’s behavior in different environments and potential applications in materials science (Castillo et al., 2009).
Chemical Transformations
Le Falher et al. (2015) presented a study on the preparation of halogen-containing 4H-pyrido[e][1,3]oxazin-4-ones and their transformation into 1,2,4-oxadiazoles and 1,2,4-triazoles. This research provides valuable information on the chemical transformation processes relevant to the compound , highlighting its versatility in chemical synthesis (Le Falher et al., 2015).
Potential Antibacterial Agents
Holla et al. (2003) synthesized new molecules incorporating fluorophenyl groups, known for their biological activity, and evaluated their antibacterial properties. This research is relevant for understanding how modifications to the compound's structure could enhance its biological activity, potentially leading to novel antibacterial agents (Holla et al., 2003).
properties
IUPAC Name |
6-tert-butyl-4-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c1-21(2,3)13-5-7-17-16(9-13)26(19(27)11-28-17)10-18-24-20(25-29-18)12-4-6-14(22)15(23)8-12/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGVZHNEAAMCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)
![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)
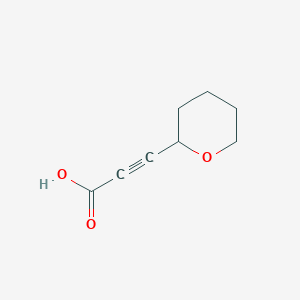
![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)
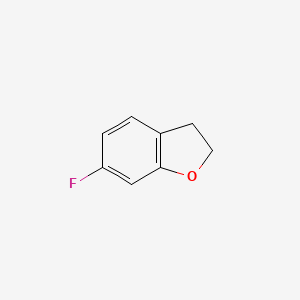
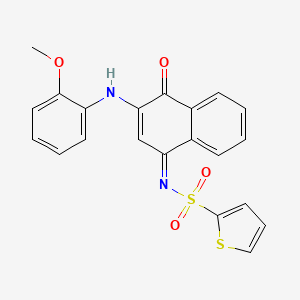
![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)
